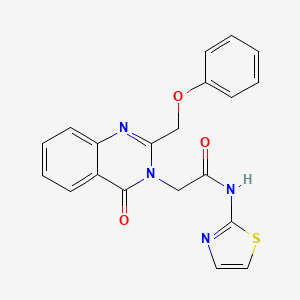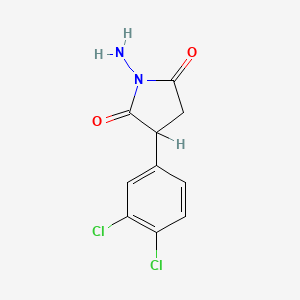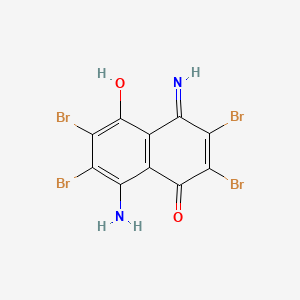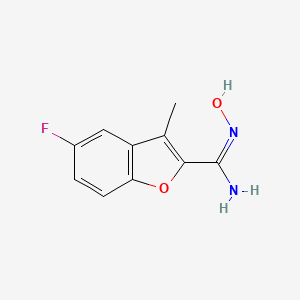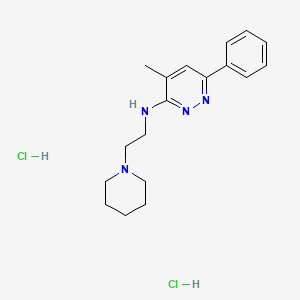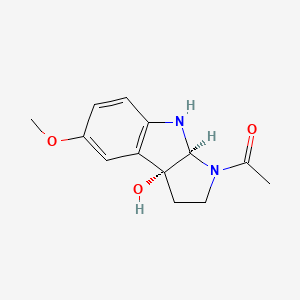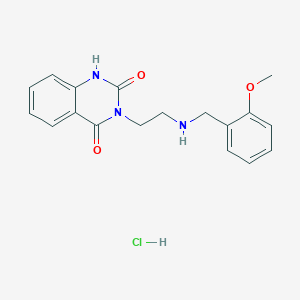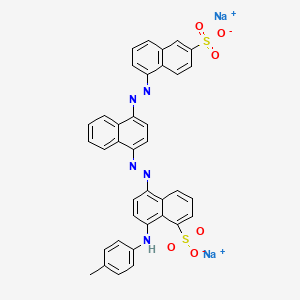
Ethyldihydroxypropyl aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyldihydroxypropyl aminobenzoate is a chemical compound that belongs to the class of aminobenzoates. It is structurally related to para-aminobenzoic acid (PABA), which is a well-known compound used in various applications, including pharmaceuticals and cosmetics. This compound is characterized by its ethyl and dihydroxypropyl groups attached to the aminobenzoate core, which imparts unique properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
Ethyldihydroxypropyl aminobenzoate can be synthesized through a multi-step process involving the esterification of para-aminobenzoic acid followed by the introduction of ethyl and dihydroxypropyl groups. One common method involves the esterification of para-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl para-aminobenzoate. This intermediate can then be reacted with dihydroxypropylamine under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and yield. Continuous-flow systems allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher conversion rates and product purity .
化学反応の分析
Types of Reactions
Ethyldihydroxypropyl aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Ethyldihydroxypropyl aminobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
作用機序
The mechanism of action of ethyldihydroxypropyl aminobenzoate involves its interaction with specific molecular targets and pathways. As a local anesthetic, it blocks nerve impulses by reducing the permeability of neuronal membranes to sodium ions. This action prevents the initiation and propagation of nerve signals, leading to a numbing effect. Additionally, the compound’s anti-inflammatory properties may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Ethyldihydroxypropyl aminobenzoate can be compared with other similar compounds, such as:
Benzocaine: Another local anesthetic with a similar structure but lacks the dihydroxypropyl group.
Procaine: A local anesthetic with an ester linkage and an amino group, used in medical applications.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
特性
CAS番号 |
79461-57-7 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
ethyl 4-(2,3-dihydroxypropylamino)benzoate |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12(16)9-3-5-10(6-4-9)13-7-11(15)8-14/h3-6,11,13-15H,2,7-8H2,1H3 |
InChIキー |
ASCDCPAWHPUGMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


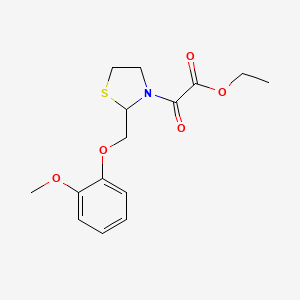
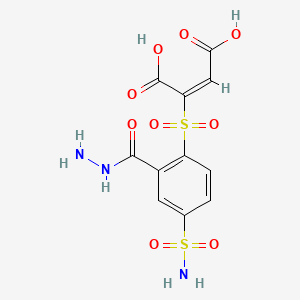
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
